molecular formula C7H17NO B3013980 2-Ethoxypentan-1-amine CAS No. 873980-06-4

2-Ethoxypentan-1-amine

Cat. No. B3013980
M. Wt: 131.219
InChI Key: IBBXDAFHOGRKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Ethoxypentan-1-amine is a chemical of interest in various fields of research, particularly in the synthesis of medical intermediates and the formation of metal complexes with potential antibacterial and antioxidant properties. The studies on this compound and its derivatives have led to the development of new reagents for the synthesis of heterocyclic compounds and have provided insights into the molecular structure of related complexes.

Synthesis Analysis

The synthesis of 2-Ethoxypentan-1-amine derivatives has been explored in the context of medical intermediates. One study describes a multi-step synthesis process starting from ethyl lactate and halogenated hydrocarbon, leading to the formation of 2-ethoxypentan-3-amine hydrochloride with a total yield of 18.8% . This process involves alkylation, Grignard reaction, reduction, amination, and salt-forming steps, demonstrating the complexity and challenges associated with the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(2-((3-ethoxysalicylidene)amino)ethyl)amine, has been determined using X-ray diffraction. This compound exhibits a polydentate tripodal Schiff base, which can act as a tribasic hexa- or heptadentate ligand. The molecule, except for the ethoxy groups, reveals an approximate three-fold axis, and the crystal structure includes strong intramolecular O–H···N hydrogen bonds forming a nearly planar six-membered ring .

Chemical Reactions Analysis

In the realm of chemical reactions, the synthesis of metal(II) complexes with Schiff base ligands derived from 2-ethoxypentan-1-amine has been reported. These complexes have been characterized by various spectroscopic methods, and their geometries have been proposed based on the coordination of the ligand to the metal ions via oxygen and nitrogen atoms. The study suggests tetrahedral geometry for the Co(II) complex and square-planar geometry for Ni(II) and Cu(II) complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxypentan-1-amine derivatives are closely related to their molecular structure and the nature of their metal complexes. The antibacterial and antioxidant activities of these complexes have been evaluated, with the Cu(II) complex showing significant activity with an IC50 value of 2.31 ± 1.54 µM for DPPH and the Co(II) complex with an IC50 value of 1.83 ± 1.08 µM for ABTS . These findings highlight the potential of 2-Ethoxypentan-1-amine derivatives in pharmaceutical applications.

Scientific Research Applications

Synthesis and Medical Intermediates

2-Ethoxypentan-1-amine has been utilized in the synthesis of medical intermediates. In a study by Zhang Ping-rong (2009), it was synthesized through a multi-step process starting from ethyl lactate and halogenated hydrocarbon. The process involved alkylation, Grignard reaction, reduction, amination, and salt-forming, yielding three target compounds, including 2-ethoxypentan-1-amine hydrochloride. The synthesized compounds were characterized using NMR and MS spectral data, demonstrating the compound's relevance in medical chemistry (Zhang Ping-rong, 2009).

Catalysis and Chemical Reactions

2-Ethoxypentan-1-amine and related compounds play a significant role in various catalytic processes and chemical reactions. For instance, research by Iglesias et al. (2010) explored the use of substituted amines, including derivatives similar to 2-ethoxypentan-1-amine, in ionic liquids for catalyzing aldol condensation processes. These ionic liquids showed excellent catalytic activity and could be reused multiple times, highlighting the compound's potential in catalytic applications (Iglesias et al., 2010).

Environmental Applications

In environmental science, 2-ethoxypentan-1-amine has been studied for its potential in CO2 capture. Nwaoha et al. (2019) conducted a bench-scale pilot plant investigation comparing a novel amine solvent blend containing MDEA and a derivative of 2-ethoxypentan-1-amine for CO2 capture from a water-gas shift process plant. The study demonstrated the compound's efficacy in enhancing CO2 capture efficiency, absorption rate, and absorber mass transfer coefficient (Nwaoha et al., 2019).

Pharmaceutical and Biochemical Research

In pharmaceutical research, 2-ethoxypentan-1-amine derivatives have been explored for their potential in drug development. For example, Vacca et al. (1994) described L-735,524, a compound in the class of human immunodeficiency virus type 1 protease inhibitors that incorporate a basic amine into the hydroxyethylene inhibitor backbone. This compound demonstrated potent inhibition of virus replication and good oral bioavailability in laboratory animals, suggesting its potential in HIV treatment (Vacca et al., 1994).

Safety And Hazards

2-Ethoxypentan-1-amine is classified as a dangerous substance. Its hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

2-ethoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-5-7(6-8)9-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXDAFHOGRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.